6-CARBOXY-X-RHODAMINE SUCCINIMIDYL ESTE
Description
Significance of Fluorescent Labeling in Molecular and Cellular Biology
Fluorescent labeling is a fundamental technique that allows researchers to observe and study minuscule biological entities and their processes within living systems. By attaching light-emitting molecules, known as fluorophores, to specific targets, previously invisible components of cells, tissues, and molecules become visible under specialized microscopes. microscopeworld.comnumberanalytics.com This ability to visualize has been instrumental in advancing our understanding of cellular function and dysfunction.
The applications of fluorescent labeling are vast and have transformed numerous scientific and medical fields. In cellular and molecular biology, it enables the real-time visualization of dynamic processes such as protein movement, cell division, and apoptosis. microscopeworld.com Researchers can track the localization of proteins, investigate signaling pathways, and study the intricate interactions between molecules within a cell. numberanalytics.comrsc.org This technique is also crucial in medical diagnostics for identifying disease markers and in drug discovery for screening potential therapeutic compounds.
Fluorescence microscopy, in its various forms, is the primary tool used to observe these labeled specimens. microscopeworld.comibidi.com From widefield to confocal and super-resolution microscopy, these instruments allow for the detection of fluorescent signals with high sensitivity and specificity, providing detailed spatial and temporal information about the labeled molecules. microscopeworld.comrockland.comnih.gov
Overview of Amine-Reactive Fluorescent Tags: Succinimidyl Esters as Bioconjugation Reagents
Among the diverse array of fluorescent probes, amine-reactive tags are widely used for their ability to covalently label biomolecules. aatbio.com These tags are designed to react with primary amine groups, which are readily available on proteins and other biomolecules, most notably on the ε-amino group of lysine (B10760008) residues. aatbio.com The most common classes of amine-reactive reagents include succinimidyl esters (SE), isothiocyanates, and sulfonyl chlorides. thermofisher.comthermofisher.com
Succinimidyl esters, also known as NHS esters, are particularly favored for bioconjugation because they form stable carboxamide bonds with amines. thermofisher.comthermofisher.com This reaction involves the attack of the non-protonated primary amine on the carbonyl group of the ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a leaving group. glenresearch.com To ensure the amine group is in its reactive, non-protonated state, the conjugation reaction is typically carried out in a buffer with a slightly basic pH, generally between 7 and 9. nih.govresearchgate.net It is also crucial to avoid buffers containing primary amines, such as Tris, as they would compete with the target molecule for reaction with the ester. thermofisher.com
While highly effective, the labeling process with succinimidyl esters is not without its challenges. A competing reaction, the hydrolysis of the ester group, can occur in aqueous solutions, potentially reducing the efficiency of the conjugation. nih.govresearchgate.netnih.gov Therefore, careful control of reaction conditions is essential for successful labeling.
Contextualization of X-Rhodamine Derivatives within the Fluorescent Probe Landscape
X-Rhodamine derivatives belong to the xanthene class of fluorescent dyes, which are structurally related to fluorescein (B123965). aatbio.com However, chemical modifications to the basic rhodamine structure shift their excitation and emission spectra to longer wavelengths. aatbio.com This family of dyes, which includes tetramethylrhodamine (B1193902) (TAMRA) and Texas Red®, is known for its bright fluorescence and high photostability. aatbio.com
Compared to other common fluorophores like fluorescein, rhodamines are generally more resistant to photobleaching and their fluorescence is less sensitive to changes in pH. aatbio.comnih.gov These properties make them highly desirable for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence. aatbio.comnih.govspringernature.com
X-Rhodamines, in particular, offer intense absorption and emission characteristics, which is attributed to the structural rigidity introduced by their specific chemical makeup. nih.govsemanticscholar.org This rigidity helps to prevent the loss of fluorescence through non-radiative pathways. nih.gov The amine-reactive forms of these dyes are widely used to covalently label biomolecules such as proteins, peptides, and nucleic acids. aatbio.comthermofisher.com
Academic and Research Importance of 6-CARBOXY-X-RHODAMINE SUCCINIMIDYL ESTER in Contemporary Biosciences
6-Carboxy-X-rhodamine, succinimidyl ester (6-ROX, SE) is a prominent member of the X-rhodamine family and holds significant importance in modern biosciences. thermofisher.commedchemexpress.com This amine-reactive fluorescent dye is particularly valued for its long-wavelength emission, making it suitable for multiplexing experiments where multiple fluorescent probes are used simultaneously. genaxxon.com
A key application of 6-ROX, SE is in the labeling of oligonucleotides for automated DNA sequencing. thermofisher.commedchemexpress.com Its robust fluorescence and stable linkage to the biomolecule ensure reliable detection during the sequencing process. Beyond DNA sequencing, this probe is utilized in a variety of other techniques. For instance, it can be conjugated to antibodies for use in immunofluorescence staining, allowing for the specific visualization of target proteins within cells and tissues. bio-rad-antibodies.comnumberanalytics.com In flow cytometry, cells labeled with 6-ROX, SE can be identified and sorted based on their fluorescence, providing valuable data on cellular populations. nih.govspringernature.comfluorofinder.com
The versatility and favorable photophysical properties of 6-ROX, SE have made it a staple in many research laboratories. Its ability to provide bright and stable fluorescent signals has contributed to numerous discoveries in molecular and cellular biology. researchgate.net
| Property | Value |
| Excitation Maximum (λex) | ~576-584 nm |
| Emission Maximum (λem) | ~599-601 nm |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent and conjugation partner.
Properties
CAS No. |
117491-83-5 |
|---|---|
Molecular Formula |
C8H3ClO4 |
Synonyms |
6-CARBOXY-X-RHODAMINE SUCCINIMIDYL ESTE |
Origin of Product |
United States |
Mechanistic Foundations of Conjugation with 6 Carboxy X Rhodamine Succinimidyl Ester
Principles of Succinimidyl Ester Reactivity with Amine-Containing Biomolecules
N-hydroxysuccinimide esters are a class of activated esters renowned for their selective reactivity towards primary aliphatic amine groups, which are commonly found in biomolecules like the side chains of lysine (B10760008) residues and the N-terminus of proteins. glenresearch.comnih.govwindows.net This selectivity makes compounds like 6-ROX, SE powerful tools for bioconjugation. researchgate.netresearchgate.net While other nucleophiles such as hydroxyl and sulfhydryl groups can also react with NHS esters, the resulting ester and thioester linkages are less stable and can be displaced by amines. glenresearch.comstackexchange.com
The core of the conjugation reaction is a nucleophilic acyl substitution. glenresearch.commst.edu The reaction is initiated when a deprotonated, nucleophilic amine group on a biomolecule attacks the carbonyl carbon of the succinimidyl ester. glenresearch.comnih.gov For this to occur, the amine must be in its unprotonated state, which is a key reason for the pH dependency of the reaction. nih.govlumiprobe.com
The reaction mechanism proceeds as follows:
Nucleophilic Attack: The primary or secondary amine attacks the electrophilic carbonyl carbon of the NHS ester. glenresearch.commst.edu This leads to the formation of a transient tetrahedral intermediate. glenresearch.com
Leaving Group Departure: The intermediate collapses, resulting in the elimination of the N-hydroxysuccinimide (NHS) leaving group. glenresearch.com
Amide Bond Formation: A stable amide bond is formed between the rhodamine dye and the biomolecule. glenresearch.comnih.gov
Primary amines are the most reactive partners for NHS-ester derivatization. stackexchange.com However, secondary amines can also participate in this reaction, following the same general pathway to form a stable amide linkage. stackexchange.commst.edu The reactivity is influenced by factors such as the basicity and steric hindrance of the amine. mst.edu Other nucleophilic groups present in proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, have shown some reactivity with NHS esters, particularly under certain pH conditions or when positioned favorably by the protein's structure, but these reactions are generally less significant than the reaction with primary amines. researchgate.netstackexchange.com
The product of the reaction between 6-ROX, SE and an amine is a highly stable amide bond. glenresearch.comnih.govresearchgate.net The stability of this covalent linkage is crucial for the integrity of the resulting bioconjugate in subsequent applications. The exceptional stability of the amide bond is attributed to resonance delocalization. nih.govmdpi.com The lone pair of electrons on the nitrogen atom is delocalized with the carbonyl group's pi-system, giving the carbon-nitrogen bond a partial double-bond character. nih.govmasterorganicchemistry.com This resonance stabilization makes the amide bond planar and resistant to rotation and cleavage under typical physiological and experimental conditions. nih.govmdpi.com While native amide bonds are exceptionally stable, even in strong acids like neat trifluoroacetic acid (TFA), the amide bonds formed via NHS ester chemistry are similarly robust for biochemical analyses. glenresearch.comacs.org This ensures that the fluorescent label remains attached to its target throughout the course of an experiment.
Advanced Methodological Applications in Biomedical Research
Nucleic Acid Labeling and Analysis Techniques
6-ROX SE is extensively utilized for the fluorescent labeling of nucleic acids, enabling a variety of analytical techniques. biotium.comgenaxxon.com Its succinimidyl ester group readily reacts with primary amino groups that can be incorporated into nucleic acids, forming stable covalent bonds. jenabioscience.com
Oligonucleotide Derivatization for Automated DNA Sequencing
A primary application of 6-ROX SE is in the derivatization of oligonucleotides for automated DNA sequencing. medchemexpress.comabpbio.comthermofisher.com In this process, primers are labeled with different fluorescent dyes, including 6-ROX, each corresponding to one of the four nucleotide bases. nih.gov During the sequencing reaction, the labeled primers are incorporated into the growing DNA strand. Subsequent separation of the DNA fragments by capillary electrophoresis allows for the detection of the sequence based on the fluorescence emission of each dye. nih.govoup.com The use of multiple dyes enables the simultaneous analysis of all four bases in a single lane or capillary. nih.gov
The process typically involves a post-synthesis conjugation approach where an amino-modified oligonucleotide is reacted with the 6-ROX NHS ester. genelink.comatdbio.com This method is preferred because the dye itself can be unstable under the conditions required for solid-phase oligonucleotide synthesis. atdbio.com The resulting fluorescently-labeled oligonucleotides are then purified, often using HPLC, to ensure high-purity products for sequencing. zjhandybio.com
Application in Real-Time Polymerase Chain Reaction (RT-PCR) as an Internal Reference Standard
In real-time PCR (qPCR), 6-ROX is widely employed as a passive or internal reference dye. genelink.comillumina.comthermofisher.com Its role is to normalize the fluorescent signal of the reporter dye, which is linked to the amplification of the target DNA. thermofisher.comgenaxxon.com The fluorescence of ROX remains constant throughout the PCR reaction, as it does not participate in the amplification process. thermofisher.combio-rad.com
By dividing the emission intensity of the reporter dye by that of ROX, a normalized reporter value (Rn) is obtained for each cycle. illumina.comgenaxxon.com This normalization corrects for non-PCR related variations in fluorescence that can arise from well-to-well differences in pipetting, instrument optics, or sample volume changes. illumina.comthermofisher.combio-rad.com This correction leads to increased precision and reproducibility of qPCR data. thermofisher.com While most modern qPCR instruments have stable optics, the use of a passive reference dye like ROX is still beneficial for correcting for pipetting inaccuracies. genaxxon.com
Detection of Nucleotide and Nucleic Acid Conjugates in Electrophoretic Separations
Fluorescently labeled nucleic acids are essential for their detection in various electrophoretic separation techniques, such as agarose (B213101) and polyacrylamide gel electrophoresis. fujifilm.com 6-ROX labeled oligonucleotides can be used as probes in these methods. genelink.com The inherent fluorescence of the ROX molecule allows for the visualization of the DNA or RNA bands under appropriate illumination without the need for traditional stains like ethidium (B1194527) bromide.
Capillary electrophoresis (CE) is another powerful technique where 6-ROX labeled nucleic acids are frequently analyzed. thermofisher.com CE offers rapid and high-resolution separation of DNA fragments, making it a cornerstone of modern genetic analysis. nih.gov In applications like short tandem repeat (STR) analysis for human identification, multiple fluorescent dyes, including ROX, are used to label different DNA fragments, allowing for their simultaneous detection and sizing in a single run. nih.gov
Protein and Peptide Conjugation Strategies
The amine-reactive nature of 6-ROX SE makes it a valuable reagent for labeling proteins and peptides. biotium.comgenaxxon.com The succinimidyl ester group reacts with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond. jenabioscience.com
Labeling of Antibodies and Other Immunological Reagents for Immunoassays
6-ROX SE is used to create fluorescently labeled antibodies and other immunological reagents for use in a variety of immunoassays. nih.gov These labeled antibodies can be employed in techniques such as flow cytometry, immunofluorescence microscopy, and fluorescence-based ELISAs.
For instance, in two-color flow cytometry, a 6-ROX labeled antibody could be used in conjunction with an antibody labeled with a green-fluorescent dye like fluorescein (B123965) to simultaneously detect two different cell surface antigens. researchgate.net The distinct emission spectrum of ROX allows for its signal to be differentiated from other fluorophores. The preparation of these conjugates involves reacting the purified antibody with 6-ROX SE, followed by purification to remove any unconjugated dye. thermofisher.com
Preparation of Fluorescent Protein Conjugates for Cellular and Biochemical Studies
Fluorescently labeling proteins with small organic dyes like 6-ROX offers an alternative to using genetically encoded fluorescent proteins such as GFP. jenabioscience.comnih.gov While fluorescent proteins are excellent tools, organic dyes can offer advantages in terms of photostability and brightness. nih.gov
The process of labeling a purified protein with 6-ROX SE typically involves dissolving the protein in a suitable buffer (free of amine-containing compounds) and adding the dye, often dissolved in an organic solvent like DMSO or DMF. jenabioscience.comjenabioscience.com After incubation, the resulting fluorescent protein conjugate is purified to remove excess free dye. jenabioscience.com These labeled proteins can then be used in a wide range of cellular and biochemical studies, such as tracking protein localization and dynamics within living cells or in vitro binding assays. jenabioscience.comnih.gov For example, a 6-ROX labeled protein could be introduced into cells to study its trafficking and interactions with other cellular components.
Interactive Data Table: Applications of 6-ROX SE in Biomedical Research
| Application Area | Specific Technique | Role of 6-ROX SE | References |
| Nucleic Acid Analysis | Automated DNA Sequencing | Fluorescent label for primers | medchemexpress.comabpbio.comthermofisher.comnih.govoup.com |
| Real-Time PCR (qPCR) | Passive internal reference dye | genelink.comillumina.comthermofisher.comthermofisher.comgenaxxon.combio-rad.comgenaxxon.com | |
| Electrophoresis | Fluorescent tag for detection | nih.govgenelink.comfujifilm.comthermofisher.com | |
| Protein/Peptide Analysis | Immunoassays (e.g., Flow Cytometry) | Fluorescent label for antibodies | nih.govresearchgate.net |
| Cellular/Biochemical Studies | Fluorescent tag for purified proteins | jenabioscience.comnih.govjenabioscience.comnih.gov |
Derivatization of Small Molecules and Ligands for Receptor Binding and Interaction Studies
The succinimidyl ester (SE) group of 6-carboxy-X-rhodamine (6-ROX SE) is highly reactive toward primary amines, making it a valuable tool for the derivatization of small molecules and ligands. pubcompare.aibiotium.com This process involves the covalent conjugation of the fluorescent dye to a molecule of interest, such as a drug, peptide, or neurotransmitter, that contains a free amine group. The resulting fluorescent conjugate retains the biological activity of the parent small molecule, allowing researchers to visualize and track its interaction with specific receptors. nih.gov
This derivatization strategy is instrumental in receptor binding assays. By labeling a ligand with 6-ROX, its binding to cell surface or intracellular receptors can be directly monitored and quantified using fluorescence-based techniques. For example, a 6-ROX labeled ligand can be incubated with cells expressing the target receptor, and the intensity of fluorescence on the cell surface can be measured to determine binding affinity and kinetics. nih.gov This approach provides insights into ligand-receptor recognition, the number and distribution of receptors on a cell, and the competitive binding of other unlabeled molecules. nih.gov
Research has utilized this method to study the interaction of various ligands with their receptors, shedding light on complex biological signaling pathways. nih.gov The ability to synthesize fluorescent versions of small molecules is a cornerstone of modern pharmacology and molecular biology, enabling the direct visualization of molecular events that were previously inferred from indirect assays. nih.gov The process typically involves an in-situ activation of the dye's carboxylic acid group into an N-hydroxysuccinimidyl ester, which then efficiently reacts with the amine group of the target molecule. nih.gov
Cellular and Subcellular Imaging in Live and Fixed Biological Samples
6-Carboxy-X-rhodamine succinimidyl ester is a versatile fluorescent probe used extensively in cellular imaging. pubcompare.ai Its application spans both live and fixed biological samples, offering insights into cellular architecture and dynamic processes. sigmaaldrich.comthermofisher.com The dye's properties, including its brightness and photostability, make it suitable for various fluorescence microscopy techniques. pubcompare.ai In live-cell imaging, its ability to permeate cells and covalently label target molecules allows for the real-time observation of cellular functions without introducing significant artifacts. labome.com For fixed samples, the covalent nature of the bond formed by the succinimidyl ester ensures that the fluorescent signal is retained throughout the fixation and permeabilization process, providing a stable and accurate representation of the molecule's location at the time of fixation.
Visualization of Cellular Structures and Organelles through Specific Conjugation
The true power of 6-ROX in cellular imaging lies in its ability to be conjugated to molecules that specifically target distinct cellular structures and organelles. By attaching 6-ROX to antibodies, phalloidins, or other probes with high affinity for specific proteins or cellular components, researchers can achieve highly specific labeling. For instance, conjugating 6-ROX to an antibody against a mitochondrial protein allows for the precise visualization of mitochondria within the cell. Similarly, a 6-ROX-phalloidin conjugate can be used to stain the actin cytoskeleton.
This targeted labeling enables the detailed study of organelle morphology, distribution, and dynamics. Super-resolution microscopy techniques, in particular, have benefited from the use of bright and stable dyes like rhodamine derivatives to visualize cellular structures with nanoscale resolution, far exceeding the diffraction limit of conventional light microscopy. pubcompare.ainih.gov These methods have been used to detail the spatial arrangement of proteins within complex structures like focal adhesions. nih.gov
Table 1: Examples of 6-ROX Conjugates for Cellular Imaging
| Conjugate Partner | Cellular Target | Application |
| Antibodies | Specific Proteins | Immunolabeling of organelles and structures |
| Phalloidin | F-actin | Visualization of the actin cytoskeleton |
| Small Molecules | Specific Receptors | Tracking receptor localization and trafficking |
| Oligonucleotides | Target DNA/RNA | In situ hybridization, gene expression studies |
Tracking Molecular Dynamics and Processes in Living Systems
Live-cell imaging with 6-ROX provides a window into the dynamic nature of cellular processes. labome.com By labeling specific molecules, researchers can track their movement, interactions, and turnover in real time. nih.gov This is particularly valuable for studying processes such as protein trafficking, endocytosis, and the dynamics of the cytoskeleton. labome.com
For example, a protein of interest can be labeled with 6-ROX, and its movement through different cellular compartments can be followed over time using time-lapse microscopy. This can reveal the pathways and mechanisms of protein transport and sorting. Furthermore, single-molecule tracking studies can leverage the brightness of 6-ROX to follow individual molecules, providing unprecedented detail about their diffusion, binding kinetics, and interactions within the crowded cellular environment. nih.gov These dynamic measurements are crucial for understanding how the spatial and temporal organization of molecules governs cellular function. nih.gov
Flow Cytometry and Cell Sorting Methodologies
6-ROX is a widely used fluorophore in flow cytometry for both analysis and cell sorting. pubcompare.aiabpbio.com Flow cytometry allows for the rapid, multi-parameter analysis of single cells in a heterogeneous population. Cells are labeled with fluorescent probes, such as antibodies conjugated to 6-ROX, and then passed in a single file through a laser beam. The resulting fluorescence emission is detected and quantified, providing information about the expression of specific markers on a per-cell basis. youtube.com
The spectral properties of 6-ROX, with an excitation maximum around 575 nm and an emission maximum near 602 nm, make it compatible with the common laser lines available on most flow cytometers, particularly the yellow-green laser. abpbio.com Its brightness ensures a strong signal, which is essential for resolving dimly stained populations from background noise.
Fluorescence-activated cell sorting (FACS) is a specialized type of flow cytometry that enables the physical isolation of specific cell populations from a mixed sample. nih.gov Based on their fluorescence profile, individual cells are electrically charged and deflected into separate collection tubes. youtube.com By using a 6-ROX conjugate to label a specific cell subset, researchers can isolate a pure population of these cells for further downstream applications, such as cell culture, genomic analysis, or protein expression studies. bangslabs.comfredhutch.org The high purity and recovery offered by FACS are critical when studying rare cell populations. nih.gov
Biosensing and Detection Systems
The robust fluorescent properties of 6-Carboxy-X-rhodamine succinimidyl ester make it a key component in the development of various biosensing and detection systems. biotium.com Its ability to be easily conjugated to a wide range of biomolecules, including proteins and nucleic acids, allows for the creation of specific probes for target analytes. biotium.com These biosensors are designed to produce a measurable change in fluorescence upon binding to the target, enabling sensitive and specific detection.
Applications range from simple plate-based assays to more complex systems for detecting ions, small molecules, or macromolecules. For instance, a 6-ROX labeled oligonucleotide probe can be used in nucleic acid hybridization assays to detect the presence of a specific DNA or RNA sequence. medchemexpress.com The intensity of the fluorescence signal can be directly correlated with the concentration of the target sequence. The stability and high quantum yield of 6-ROX contribute to the sensitivity and reliability of these detection methods. pubcompare.ai
Förster Resonance Energy Transfer (FRET) Based Assays for Molecular Proximity and Interactions
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular proximity on the scale of 1-10 nanometers. nih.govassaygenie.com It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov This process only occurs when the donor's emission spectrum overlaps with the acceptor's excitation spectrum and the two molecules are in close proximity. assaygenie.com
6-ROX frequently serves as an excellent acceptor in FRET pairs due to its absorption spectrum. It is commonly paired with donor fluorophores like fluorescein (FAM) or cyanine (B1664457) dyes (e.g., Cy3). zjhandybio.com When a biomolecule labeled with a donor and another biomolecule labeled with 6-ROX (the acceptor) interact and come close together, excitation of the donor leads to emission from the acceptor. This FRET signal is a direct indicator of the molecular interaction. nih.gov
FRET-based assays using 6-ROX are widely employed to study:
Protein-Protein Interactions: By labeling two potentially interacting proteins with a donor and 6-ROX, their association can be monitored in real-time, both in solution and inside living cells. nih.gov
Conformational Changes: A single protein or macromolecule can be labeled at two different sites with a FRET pair. A change in the molecule's conformation that alters the distance between the dyes will result in a change in FRET efficiency. researchgate.net
Enzyme Activity: FRET-based substrates can be designed to be cleaved by a specific enzyme. Cleavage separates the donor and acceptor, leading to a loss of FRET, which can be used to quantify enzyme activity.
Table 2: Spectral Properties and FRET Compatibility of 6-ROX
| Property | Value | Reference |
| Excitation Maximum (λex) | ~575 nm | abpbio.com |
| Emission Maximum (λem) | ~602 nm | abpbio.com |
| Common FRET Donors | Fluorescein (FAM), Cy3, Tetramethylrhodamine (B1193902) (TAMRA) | zjhandybio.com |
| FRET Mechanism | Energy transfer from donor to 6-ROX upon molecular interaction (<10 nm) | nih.govassaygenie.com |
The quantitative nature of FRET allows for the determination of binding affinities (KD) and the kinetics of molecular interactions, providing deep insights into the mechanisms of cellular signaling and regulation. mdpi.com
Integration into Advanced Biosensor Architectures
The amine-reactive nature of 6-Carboxy-X-rhodamine succinimidyl ester (6-ROX SE) facilitates its covalent conjugation to biomolecules, making it a valuable fluorescent label in the development of advanced biosensor systems. caltagmedsystems.co.ukbiotium.com Its distinct spectral properties, characterized by excitation and emission maxima in the yellow-orange region of the spectrum, allow for its use in various detection modalities. caltagmedsystems.co.uk The single isomer formulation of 6-ROX SE is often preferred for labeling peptides and nucleotides as it provides better resolution during the purification of conjugates, which is a critical step in producing reliable biosensors. caltagmedsystems.co.ukzjhandybio.com
The primary role of 6-ROX SE in biosensor design is to act as a signaling element. By attaching it to a biological recognition molecule (e.g., an antibody, DNA probe, or peptide), the presence or activity of a target analyte can be translated into a measurable fluorescent signal. This integration has been pivotal in enhancing the sensitivity and functionality of several biosensor platforms.
Förster Resonance Energy Transfer (FRET)-Based Biosensors
In Förster Resonance Energy Transfer (FRET) biosensors, 6-ROX SE can function as an acceptor fluorophore. FRET is a mechanism describing the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are in close proximity (typically within 1-10 nanometers). nih.govnih.gov This phenomenon is highly sensitive to the distance between the donor and acceptor, making it a "molecular ruler" for detecting conformational changes in proteins, nucleic acid hybridization, or enzyme activity. mdpi.comresearchgate.net
Compounds derivatized with 6-ROX SE, such as proteins and nucleic acids, are well-suited for analysis through FRET. caltagmedsystems.co.uk In a typical FRET-based biosensor design, a donor dye and an acceptor dye are attached to a biomolecular probe. A binding event or a conformational change alters the distance between the dyes, leading to a change in FRET efficiency and a corresponding change in the fluorescence emission of the donor or acceptor. For example, in a microRNA biosensor, a reporter probe can be designed to fold into a hairpin structure upon displacement by the target miRNA, bringing a FRET pair into close proximity and generating a signal. nih.gov While specific FRET pairs involving 6-ROX SE are designed based on spectral overlap, it is often paired with donor dyes like fluorescein (FAM) or cyanine dyes (Cy3). nih.gov
| Parameter | Value | Source |
|---|---|---|
| Excitation Maximum (λex) | ~578 nm | caltagmedsystems.co.uk |
| Emission Maximum (λem) | ~604 nm | caltagmedsystems.co.uk |
| Molar Extinction Coefficient | 82,000 cm⁻¹M⁻¹ | caltagmedsystems.co.uk |
| Quantum Yield | 0.94 | caltagmedsystems.co.uk |
Optical Biosensors
Optical biosensors monitor interactions between biomolecules by detecting changes in light properties. 6-ROX SE is integrated as a fluorescent label in various optical biosensor formats, including those based on optical fibers and colorimetric assays. In these systems, the dye's fluorescence intensity provides a quantitative measure of the analyte concentration. nih.govmdpi.com
A common application is in fluorescence-based immunoassays. For instance, in a sandwich assay for protein detection, a capture antibody is immobilized on a surface, such as an optical fiber, and a secondary detection antibody is labeled with 6-ROX SE. mdpi.com The formation of the "sandwich" complex in the presence of the target protein brings the fluorophore to the sensor surface, where it can be excited, and its emission detected. This approach has been used for the sensitive detection of biomarkers like Interleukin-6 (IL-6). mdpi.com
Electrochemical Biosensors
Electrochemical biosensors detect biological events by converting them into an electrical signal. nih.gov While 6-ROX SE itself is not electrochemically active, it is used to label biorecognition molecules, such as DNA probes, that are immobilized on an electrode surface. elsevierpure.comresearchgate.net The binding of a target analyte to the 6-ROX-labeled probe can alter the electrochemical properties at the electrode-solution interface.
For example, in an electrochemical DNA biosensor, a single-stranded DNA probe labeled with 6-ROX can be attached to a gold electrode. researchgate.netrsc.org Hybridization with the complementary target DNA sequence can be monitored by measuring changes in impedance or by using an electrochemical indicator that interacts differently with single-stranded versus double-stranded DNA. nih.govfrontiersin.org The presence of the bulky fluorescent dye can influence the charge transfer resistance at the electrode surface, providing another means of signal transduction.
Nanomaterial-Based Biosensors
The integration of nanomaterials like gold nanoparticles (AuNPs), carbon nanotubes, and graphene has significantly enhanced the performance of biosensors by providing high surface-to-volume ratios and unique optical and electrical properties. nih.govuvic.ca 6-ROX SE can be incorporated into these architectures in several ways.
6-ROX-labeled biomolecules can be conjugated to nanomaterials to create highly sensitive probes. nih.gov For example, gold nanoparticles can be functionalized with a dense layer of 6-ROX-labeled antibodies or DNA probes, amplifying the signal for each binding event in optical or electrochemical assays. Furthermore, certain nanomaterials can act as efficient quenchers for 6-ROX fluorescence. In this design, a 6-ROX-labeled probe is attached to a nanomaterial surface (like graphene oxide), quenching its fluorescence. A conformational change or cleavage event that releases the dye from the surface restores fluorescence, creating a "signal-on" biosensor.
Microfluidic Biosensors
Microfluidic platforms, or "lab-on-a-chip" systems, integrate multiple laboratory functions onto a single chip, enabling the analysis of small sample volumes with high throughput. frontiersin.org Biosensors are frequently embedded within these microfluidic chips for point-of-care diagnostic applications. [23 from previous search] 6-ROX SE is a standard fluorescent dye used in the immunoassays and nucleic acid detection assays that are commonly performed on these chips. abpbio.comthermofisher.com Its stability and bright fluorescence are advantageous for detection in the small volumes and rapid reaction times characteristic of microfluidic devices. For example, 6-ROX is widely used as a passive reference dye in quantitative PCR (qPCR) reactions, a technique often integrated into microfluidic systems for pathogen detection, to normalize for non-PCR related fluctuations in fluorescence. bio-rad.comthermofisher.com
| Biosensor Architecture | Role of 6-ROX SE | Detection Principle | Example Application |
|---|---|---|---|
| FRET-Based | Acceptor Fluorophore | Distance-dependent energy transfer | Enzyme activity assays, nucleic acid hybridization caltagmedsystems.co.uknih.gov |
| Optical (Fiber-Optic) | Fluorescent Label | Fluorescence intensity measurement | Protein biomarker detection (e.g., sandwich immunoassay) mdpi.com |
| Electrochemical | Probe Label | Modulation of interfacial properties | DNA hybridization detection nih.govelsevierpure.com |
| Nanomaterial-Based | Fluorophore for Probes/Quenching | Signal amplification or fluorescence quenching/restoration | Highly sensitive immunoassays and nucleic acid sensing nih.gov |
| Microfluidic (qPCR) | Passive Reference Dye | Normalization of fluorescent signals | Pathogen detection, gene expression analysis bio-rad.comthermofisher.com |
Innovations in Probe Design and Application of 6 Carboxy X Rhodamine Succinimidyl Ester
Strategies for Enhanced Photostability in Advanced Research Applications
A primary limitation in long-term fluorescence imaging is the photobleaching, or irreversible photodegradation, of fluorophores. nih.gov Research into enhancing the photostability of rhodamine dyes like 6-ROX has focused on several key strategies:
Structural Modification: The intrinsic photostability of the rhodamine core can be improved through chemical modifications. For instance, incorporating a rigid polycyclic structure, as seen in X-rhodamines, helps to prevent non-radiative decay pathways, thereby increasing fluorescence quantum yield and photostability. nih.gov Further strategies involve the attachment of protective agents. For example, the introduction of azetidinyl groups in place of N,N-dimethylamino groups has been shown to suppress twisted intramolecular charge transfer (TICT), a major non-radiative decay pathway, leading to improved quantum yield and photostability. researchgate.net
Intramolecular Stabilization: The conjugation of protective agents directly to the rhodamine scaffold offers a promising approach. Small-molecule stabilizers, such as 4-nitrobenzyl or 4-nitrobenzylthio groups, have been explored to create "everlasting dyes". rsc.org These moieties are thought to act sacrificially, protecting the core fluorophore from photochemical damage. rsc.org
Environmental Control: The chemical environment surrounding the fluorophore plays a critical role in its photostability. The use of antifade reagents in the imaging medium is a common practice. These reagents typically work by scavenging reactive oxygen species (ROS), which are major contributors to photobleaching. rsc.org Additionally, creating an oxygen-depleted environment, for instance through enzymatic oxygen scavenging systems, can enhance photostability by reducing the formation of damaging singlet oxygen. rsc.org However, the effect can be complex, as oxygen can also quench the triplet state, a precursor to photobleaching, thereby offering some protection. rsc.orgcase.edu
Triplet State Quenching: A significant portion of photobleaching occurs from the long-lived triplet state of the dye. rsc.org The addition of triplet state quenchers, such as cyclooctatetraene (B1213319) (COT), has been shown to reduce the formation of reactive oxygen species and decrease phototoxicity, leading to what are termed "Gentle Rhodamines". nih.govacs.org This strategy is compatible with a wide range of rhodamine derivatives and labeling techniques. nih.govacs.org
These strategies, often used in combination, are crucial for enabling advanced imaging applications that require prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy.
Development of Cell-Permeable and Fluorogenic Rhodamine Derivatives for Live-Cell Imaging
A major challenge in live-cell imaging is achieving high-contrast labeling of intracellular targets with minimal background fluorescence. researchgate.netnih.gov This has spurred the development of cell-permeable and fluorogenic rhodamine probes. The key to their design lies in exploiting the equilibrium between a non-fluorescent, cell-permeable spirocyclic form and a fluorescent, zwitterionic form. researchgate.netbiorxiv.orgbiorxiv.org
Spirocyclization-Based Fluorogenicity: Many rhodamine dyes, including derivatives of 6-ROX, can exist in a dynamic equilibrium between a closed, non-fluorescent spirolactone and an open, fluorescent zwitterion. The spirolactone form is more hydrophobic and thus more readily crosses cell membranes. biorxiv.org Upon binding to its intracellular target, the equilibrium shifts towards the fluorescent zwitterionic form, resulting in a significant increase in fluorescence and a high signal-to-background ratio. researchgate.netbiorxiv.org This "turn-on" mechanism is a hallmark of fluorogenic probes.
Tuning Cell Permeability and Fluorogenicity: The position of the spirocyclization equilibrium can be finely tuned through chemical modifications to the rhodamine scaffold. biorxiv.org For instance, the conversion of the ortho-carboxy group into substituted acyl benzenesulfonamides or alkylamides allows for precise control over this equilibrium. biorxiv.org This enables the transformation of the same rhodamine core into either a highly fluorogenic probe for techniques like STED microscopy or a spontaneously blinking dye suitable for single-molecule localization microscopy (SMLM). biorxiv.org
Silicon-Rhodamine (SiR) Derivatives: The replacement of the xanthene oxygen atom with a silicon atom to create silicon-rhodamines (SiRs) has been a significant advancement. rsc.orgrsc.org SiR dyes exhibit far-red to near-infrared (NIR) fluorescence, which is advantageous for in vivo imaging due to reduced autofluorescence and deeper tissue penetration. rsc.orgrsc.org They also possess a high propensity to exist in the spirocyclic state, making them inherently fluorogenic and cell-permeable. biorxiv.orgrsc.org
Targeted Delivery: To direct these probes to specific organelles or proteins, they are often conjugated to targeting moieties. This can include ligands for self-labeling protein tags like HaloTag and SNAP-tag, or molecules with high affinity for specific cellular structures like mitochondria or the nucleus. nih.govbiorxiv.orgnih.gov For example, conjugating rhodamine derivatives to Hoechst 33258 creates powerful DNA stains for live-cell imaging. nih.gov
The development of these sophisticated probes has revolutionized live-cell imaging, allowing for no-wash, high-contrast visualization of dynamic cellular processes. biorxiv.org
Table 1: Examples of Rhodamine Derivatives and their Applications in Live-Cell Imaging
| Derivative | Key Feature | Application |
|---|---|---|
| TPERh | Excellent anti-bleaching properties | STED imaging of mitochondrial cristae nih.gov |
| SiR-Halo | Fluorogenic and cell-permeable | HaloTag labeling in live cells biorxiv.org |
| GR555-DNA | Fluorogenic DNA stain | Live-cell nucleus imaging nih.gov |
| ER-Halo/ESiR-Halo | Enhanced solubility and brightness | Long-term monitoring of organelle dynamics biorxiv.org |
| Rhodamine 123 | Membrane potential-dependent staining | Staining active mitochondria in living cells lumiprobe.com |
Importance of Isomeric Purity for Reproducibility in Analytical and Biological Research
Commercial preparations of carboxy-X-rhodamine are often a mixture of the 5- and 6-carboxy isomers. biotium.comgenaxxon.com The position of the carboxylic acid group, which is the point of attachment for the succinimidyl ester, can significantly impact the properties and performance of the resulting conjugate. nih.govresearchgate.net
Impact on Spectroscopic Properties: While the difference in the position of the carboxyl group is remote from the core fluorophore, it can have a minor impact on the absorption and emission spectra. researchgate.net However, for many applications, these differences are negligible. researchgate.net
Influence on Conjugate Performance: The isomeric position can have a more pronounced effect on the behavior of the final bioconjugate. Studies on rhodamine-Hoechst conjugates have shown that probes containing the 5'-carboxyl isomer exhibit single-mode binding to DNA, leading to increased brightness and lower cytotoxicity compared to their 6'-carboxy counterparts, which showed dual-mode binding. nih.gov
Reproducibility in Research: The use of isomerically pure compounds is crucial for ensuring the reproducibility of experimental results. Variations in the isomeric ratio between different batches of dye can lead to inconsistencies in labeling efficiency, fluorescence intensity, and the biological activity of the labeled molecule. For quantitative applications, such as FRET or fluorescence-based assays, using a single, well-defined isomer is essential for obtaining accurate and reliable data.
Separation of Isomers: The 5- and 6-carboxy isomers can be separated using standard chromatographic techniques, such as column chromatography. nih.govgoogle.com This allows for the preparation of isomerically pure succinimidyl esters, which are critical for demanding applications.
Therefore, for research that requires high precision and reproducibility, the use of isomerically pure 6-carboxy-X-rhodamine succinimidyl ester is highly recommended.
Integration with State-of-the-Art Imaging Modalities
The excellent photophysical properties of 6-ROX and its derivatives have made them valuable tools for a range of advanced imaging techniques that push the boundaries of optical resolution.
Super-resolution microscopy encompasses a suite of techniques that overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. ibidi.comnih.gov Rhodamine dyes, including 6-ROX, are well-suited for several of these methods.
Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. nih.gov Rhodamine derivatives are frequently used in STED due to their high photostability, which is necessary to withstand the high laser powers used for depletion. nih.govnih.gov The development of photostable green- and red-emitting rhodamine dyes has expanded the palette of probes available for live-cell STED imaging. nih.govnih.gov
Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM): These techniques, collectively known as single-molecule localization microscopy (SMLM), rely on the sequential activation and localization of individual fluorophores to reconstruct a super-resolved image. ibidi.comnih.govthermofisher.cn The ability to tune the spirocyclization equilibrium of rhodamine dyes allows for the creation of probes that spontaneously blink, a property that is ideal for SMLM. biorxiv.org This has enabled the use of rhodamine-based probes in PAINT (Points Accumulation for Imaging in Nanoscale Topography), a type of SMLM. biorxiv.org
At the single-molecule level, the fluorescence emission from individual dye molecules can be detected and analyzed to provide insights into molecular interactions and dynamics. 6-ROX is a suitable fluorophore for these demanding applications.
Fluorescence Correlation Spectroscopy (FCS): FCS analyzes fluorescence fluctuations in a small observation volume to determine the concentration and diffusion dynamics of labeled molecules. The high brightness and photostability of 6-ROX are advantageous for obtaining a good signal-to-noise ratio in FCS experiments. However, photobleaching can be a limiting factor, and studies have shown that at high irradiances, two-step photolysis from higher excited states can significantly increase the probability of photobleaching. nih.gov
Single-Molecule Förster Resonance Energy Transfer (smFRET): smFRET measures the distance between two fluorophores (a donor and an acceptor) on the nanometer scale. 6-ROX can serve as an acceptor in FRET pairs with other suitable donor dyes. The ability to detect conformational changes in single biomolecules makes smFRET a powerful tool in structural biology.
Single-Molecule Spectroscopy: This technique investigates the spectral properties of individual fluorophores, revealing heterogeneities that are averaged out in ensemble measurements. nih.gov Such studies have shown that even for a single type of rhodamine dye, there can be variations in the emission spectra of individual molecules. nih.govnih.gov
The ability to simultaneously visualize multiple targets within a cell is crucial for understanding complex biological processes. 6-ROX, with its distinct spectral properties, is a valuable component in multi-color imaging experiments.
Spectral Range: 6-ROX absorbs and emits light at longer wavelengths compared to traditional green fluorophores like fluorescein (B123965), placing it in the orange-red region of the spectrum (typically with an excitation maximum around 575 nm and an emission maximum around 600 nm). biotium.com This allows it to be spectrally separated from blue, green, and far-red emitting dyes, enabling four or more color imaging with appropriate filter sets.
Multiplexing with Other Dyes: 6-ROX is often used in multiplexed applications, such as in automated DNA sequencing and real-time PCR, where multiple fluorescently labeled primers or probes are used to detect different targets in a single reaction. genaxxon.com
Utilization as a Scaffold for Targeted Fluorescent Probe Development
The exceptional photophysical properties of 6-carboxy-X-rhodamine (6-ROX), including its high fluorescence quantum yield, photostability, and long-wavelength emission, make it an ideal foundation, or "scaffold," for the construction of sophisticated targeted fluorescent probes. nih.govacs.org The succinimidyl ester (SE) derivative, 6-ROX SE, provides a reactive site for covalent attachment to biomolecules, enabling the development of probes that can selectively bind to and visualize specific biological targets such as enzymes, receptors, and nucleic acids. broadpharm.comabpbio.comcaltagmedsystems.co.uk This strategy moves beyond simple, non-specific labeling and into the realm of precision molecular imaging.
The core principle involves conjugating the 6-ROX fluorophore to a "targeting moiety"—a molecule with a high affinity for a specific biological structure. The amine-reactive succinimidyl ester readily couples with primary amines present in peptides, proteins, amine-modified oligonucleotides, and other ligands. nih.govmedchemexpress.com The resulting conjugate retains the bright fluorescence of 6-ROX while being guided to its target by the appended molecule. The use of a pure, single 6-isomer is often preferred in these applications as it yields more homogenous products and simplifies the interpretation of results compared to mixtures of 5- and 6-isomers. caltagmedsystems.co.ukeurogentec.com
Targeted Probe for Enzyme Activity
A notable application of this scaffold approach is the development of probes for imaging enzyme activity in living systems. For instance, 6-ROX has been identified as a selective fluorescent probe for cyclooxygenase-2 (COX-2), an enzyme that is often overexpressed in inflamed and cancerous tissues. medchemexpress.com In this context, the 6-ROX molecule itself binds to the active site of COX-2, allowing for the visualization of tissues where the enzyme is highly expressed. medchemexpress.com Furthermore, the 6-ROX scaffold can be conjugated to other known enzyme inhibitors, such as Indomethacin, to create highly specific probes that target COX enzymes. medchemexpress.com
| Target | Probe Description | Principle of Targeting | Application | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 6-ROX is used as a fluorescent probe that selectively binds to COX-2. It can also be conjugated to other COX inhibitors (e.g., Indomethacin). | The probe binds to the active site of the COX-2 enzyme, leading to signal accumulation in tissues with high enzyme expression. | Optical imaging of inflammation and tumors where COX-2 is overexpressed. | medchemexpress.com |
Targeted Probes for Nucleic Acid Detection
One of the most widespread uses of 6-ROX as a scaffold is in the creation of probes for nucleic acid detection. The 6-ROX succinimidyl ester is routinely used to label amine-modified oligonucleotides. glenresearch.comlumiprobe.com These labeled DNA or RNA sequences can then serve as highly specific probes in a variety of molecular biology techniques. In quantitative real-time PCR (qPCR), 6-ROX-labeled probes, such as TaqMan® probes, hybridize to a specific target sequence as it is being amplified. windows.netabpbio.com The enzymatic cleavage of the probe during amplification releases the 6-ROX dye from a quencher, generating a fluorescent signal that is proportional to the amount of amplified DNA. windows.net This allows for precise quantification of specific gene sequences.
| Target | Probe Construction | Mechanism of Action | Primary Application | Reference |
|---|---|---|---|---|
| Specific DNA/RNA sequences | 6-ROX SE is conjugated to an amine-modified oligonucleotide designed to be complementary to the target sequence. | The probe hybridizes to its specific target. In qPCR, the probe is often a dual-labeled probe that is cleaved by DNA polymerase during extension, separating the fluorophore from a quencher and generating a signal. | Quantitative real-time PCR (qPCR) for gene expression analysis, viral detection, and diagnostics. windows.netabpbio.com Also used in automated DNA sequencing. abpbio.comcaltagmedsystems.co.uk | abpbio.comcaltagmedsystems.co.ukglenresearch.comlumiprobe.comabpbio.com |
The versatility of the 6-ROX scaffold, combined with its robust and bright fluorescence, ensures its continued role in the development of next-generation probes for precise and sensitive molecular imaging and detection.
Comparative Analysis with Other Fluorescent Probes in Academic Contexts
Performance Comparison with Fluorescein (B123965) Derivatives in Various Assays
Fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC) and 6-carboxyfluorescein (B556484) (6-FAM), have historically been the default green-fluorescent probes in many biological applications. However, rhodamine derivatives like 6-ROX often present a more robust alternative, particularly in demanding assay conditions.
The primary distinctions lie in their spectral properties, photostability, and pH sensitivity. 6-ROX absorbs light at a longer wavelength (approx. 575 nm) and emits in the orange-red region of the spectrum (approx. 600-602 nm), whereas fluorescein derivatives absorb blue light (approx. 495 nm) and emit green light (approx. 521 nm). thermofisher.comsigmaaldrich.comaatbio.com This spectral separation is advantageous in multicolor imaging experiments, minimizing spectral overlap with green fluorophores.
A significant drawback of fluorescein derivatives is their susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light. nih.govnih.gov Studies have consistently shown that rhodamine-based dyes, including derivatives like Alexa Fluor 568, exhibit greater photostability than FITC, allowing for longer imaging times and more intense laser exposure without significant signal loss. nih.govresearchgate.net While 6-FAM is considered more photostable than FITC, 6-ROX and its counterparts generally offer superior resistance to photobleaching. aatbio.com
Furthermore, the fluorescence quantum yield of fluorescein is highly dependent on pH, decreasing significantly in acidic environments. youtube.com This can be a major limitation in studies involving acidic organelles or microenvironments. While 6-ROX also exhibits some pH sensitivity, it is generally more stable over a broader pH range compared to fluorescein. In terms of quantum efficiency, rhodamine dyes often outperform fluorescein. For instance, the quantum yield of fluorescein in 0.1 N NaOH is approximately 0.925, while Rhodamine 6G in ethanol (B145695) is about 0.950. nih.gov Rhodamine 6G conjugates are noted to have higher fluorescence quantum yields than even other rhodamines like tetramethylrhodamine (B1193902). aatbio.comaddexbio.com
Interactive Data Table: 6-ROX vs. Fluorescein Derivatives
Distinction from Other Rhodamine Variants (e.g., TAMRA, Texas Red, CR6G)
The rhodamine family encompasses a diverse array of fluorescent dyes, each with unique spectral characteristics. 6-ROX is distinguished from other popular variants such as Tetramethylrhodamine (TAMRA), Texas Red, and Carboxyrhodamine 6G (CR6G).
Tetramethylrhodamine (TAMRA): TAMRA is another orange-red fluorescent dye with excitation and emission maxima around 540-555 nm and 565-580 nm, respectively. biotium.cominterchim.fr While spectrally similar to 6-ROX, TAMRA is one of the most common red fluorescent dyes and is often used as a fluorescence resonance energy transfer (FRET) acceptor for fluorescein. biotium.cominterchim.fr Single-isomer preparations of both 6-TAMRA and 6-ROX are crucial for high-resolution applications like DNA sequencing to ensure reproducibility. eurogentec.comabpbio.comthermofisher.com
Texas Red: Developed to address the need for a red-shifted fluorophore, Texas Red exhibits excitation and emission peaks at approximately 583-586 nm and 603 nm, respectively. thermofisher.comaatbio.com Its key advantage is the minimal spectral overlap with fluorescein, making it highly suitable for multi-color labeling. thermofisher.com The spectra of 6-ROX conjugates are at slightly shorter wavelengths than those of Texas Red conjugates. thermofisher.com
Carboxyrhodamine 6G (CR6G): The spectral properties of CR6G fall between those of fluorescein and tetramethylrhodamine, with an excitation maximum around 520-525 nm and emission around 546-550 nm. thermofisher.comabpbio.com This makes CR6G conjugates an excellent match for the 514 nm spectral line of argon-ion lasers. thermofisher.comabpbio.com CR6G generally displays a higher fluorescence quantum yield and excellent photostability, often superior to tetramethylrhodamine conjugates. thermofisher.comaatbio.com
The choice between these rhodamine variants depends on the specific instrumentation available (e.g., laser lines and filter sets) and the requirements of the multiplexing experiment. 6-ROX, with its absorption at ~575 nm, fills a distinct spectral niche within this family.
Interactive Data Table: Comparison of Rhodamine Variants
Advantages and Limitations in Specific Research Environments
The utility of 6-Carboxy-X-rhodamine succinimidyl ester is highly contextual, with distinct advantages and limitations in different research settings.
Advantages:
Reference Dye in qPCR: A primary application of 6-ROX is as a passive reference dye in real-time polymerase chain reaction (qPCR). aatbio.comthermofisher.com Its fluorescence does not change during the reaction, providing a stable baseline to which the reporter dye signal is normalized. thermofisher.com This normalization corrects for non-PCR related fluctuations, such as pipetting errors or variations in well-to-well signal collection, thereby increasing the precision of quantitative measurements. thermofisher.com
Oligonucleotide Labeling and DNA Sequencing: 6-ROX is extensively used for labeling oligonucleotides for automated DNA sequencing and other nucleic acid analysis techniques. thermofisher.commedchemexpress.com The use of a single isomer of 6-ROX is particularly advantageous as it yields better resolution during the purification of labeled biomolecules and ensures greater consistency in assay performance. eurogentec.com
Improved Stability Formulations: While inherently unstable, more stable formulations like 6-ROXtra™ have been developed. These replacements show greatly improved stability and water solubility while maintaining nearly identical spectral properties, making them suitable for applications requiring longer-term storage or stability at room temperature. aatbio.comaatbio.com
Limitations:
Inherent Instability: A significant limitation of standard 6-ROX is its chemical instability compared to other rhodamine dyes. aatbio.comaatbio.com This can be a concern for long-term experiments or when precise, stable concentrations are required over time. It necessitates careful storage, typically frozen and protected from light. thermofisher.commedchemexpress.com
pH Sensitivity: The fluorescence of rhodamine dyes, including 6-ROX, can be influenced by the pH of the environment. nih.govnih.gov While not as pronounced as in fluorescein, changes in pH can alter fluorescence intensity. This can be a confounding factor in experiments where pH is variable, such as studies of cellular compartments with different pH levels, like lysosomes. nih.govnih.gov
Signal Variability in qPCR: Although used as a reference dye, the 6-ROX signal itself can sometimes exhibit abnormalities, such as a decreasing signal during later PCR cycles. researchgate.net This can be caused by interactions with the reporter dye (e.g., FAM) at high concentrations, complicating the interpretation of results and requiring specialized analysis software. researchgate.net
Clinical Index Limitations: In a distinct clinical application, the "ROX index" is used to predict the success of high-flow nasal cannula therapy in patients with respiratory failure. nih.gov However, this index is considered a static measurement at a specific point in time and can be influenced by various non-respiratory factors like fever, pain, or acidosis, which may lead to misleading results if not interpreted in the full clinical context. nih.govresearchgate.net
Challenges and Future Research Directions
Addressing Instability Issues in Long-Term Storage and Experimental Conditions
A significant challenge with 6-Carboxy-X-rhodamine succinimidyl ester (6-ROX-SE) is its inherent instability. The succinimidyl ester (SE) functional group is prone to hydrolysis, a reaction that can diminish the dye's efficiency in labeling target molecules. nih.govbiotium.com This susceptibility is exacerbated by moisture, making proper storage and handling critical. biotium.com Compared to other rhodamines, ROX derivatives are considered particularly unstable.
To mitigate these issues, stringent storage conditions are recommended. The compound should be stored in a freezer at temperatures between -5°C and -30°C and protected from light. nih.govmpi-cbg.de For creating stock solutions, the use of anhydrous dimethyl sulfoxide (B87167) (DMSO) is advised to minimize hydrolysis. nih.gov Aqueous working solutions should be prepared immediately before use as the ester's stability is significantly reduced in water. nih.gov
Research has also shown that the chemical structure of the dye itself can influence stability. For instance, succinimidyl esters derived from aliphatic carboxylic acids are less susceptible to hydrolysis compared to those derived from aromatic carboxylic acids, offering a potential avenue for designing more stable variants. nih.govbiotium.combiotium.com
Table 1: Recommended Storage and Handling for 6-ROX-SE
| Parameter | Recommendation | Rationale |
|---|---|---|
| Storage Temperature | -5°C to -30°C | To slow down degradation processes. nih.govmpi-cbg.de |
| Light Exposure | Protect from light | To prevent photodegradation. biotium.com |
| Stock Solution Solvent | Anhydrous DMSO | To minimize hydrolysis of the succinimidyl ester. nih.gov |
| Working Solutions | Prepare fresh in aqueous buffer | The succinimidyl ester is not stable in aqueous solutions. nih.gov |
Mitigation of Phototoxicity in Extended Live-Cell Imaging Studies
A major hurdle in long-term live-cell imaging with fluorescent dyes, including rhodamines, is phototoxicity. acs.org When a fluorophore is excited by light, it can generate reactive oxygen species (ROS) that are damaging to cells, potentially leading to artifacts or cell death. mpi-cbg.denih.gov While specific data on 6-ROX-SE is limited, general strategies developed for other rhodamines are applicable.
One innovative approach is the creation of "Gentle Rhodamines" by conjugating the dye with cyclooctatetraene (B1213319) (COT). nih.govacs.org This modification has been shown to significantly reduce the production of singlet oxygen, thereby diminishing cellular photodamage during prolonged imaging. nih.govacs.org Another strategy involves supplementing the imaging medium with antioxidants, such as ascorbic acid or Trolox, which can neutralize ROS and protect the cells. nih.govresearchgate.net
Furthermore, careful optimization of imaging parameters is crucial. Using the lowest possible illumination intensity and avoiding high-energy, shorter-wavelength light can help reduce phototoxic effects. nih.gov It has been demonstrated that lower intensity illumination over a longer duration is often less damaging than short, intense bursts of light. nih.gov
Development of Novel Conjugation Chemistries for Expanding Substrate Scope
The primary application of 6-ROX-SE involves the reaction of its succinimidyl ester group with primary amines on molecules such as proteins and modified nucleic acids. genaxxon.comthermofisher.comscbt.com While effective, this chemistry limits the scope of labeling to molecules with available amine groups. Future research is focused on developing new conjugation methods to broaden the range of possible substrates.
An advancement beyond the standard use of pre-activated SE esters is the in situ activation of the parent compound, 6-Carboxy-X-rhodamine. This method involves reacting the carboxylic acid form of the dye with an activating agent, such as N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU), in the presence of a base. acs.org This generates the reactive N-hydroxysuccinimidyl ester immediately before it is coupled to the target molecule. acs.orgnih.gov This approach allows for more controlled and efficient conjugation, particularly in complex syntheses of targeted molecular probes. acs.orgnih.gov
Table 2: Conjugation Chemistry Approaches
| Method | Description | Activator/Reactive Group | Target Functional Group |
|---|---|---|---|
| Standard SE Chemistry | Reaction of a pre-synthesized succinimidyl ester with a target molecule. | N-hydroxysuccinimidyl (NHS) ester | Primary amines |
| In Situ Activation | Activation of the carboxylic acid form of the dye just prior to conjugation. acs.org | TSTU (or similar uronium salt) acs.org | Primary amines |
Expanding Applications in Emerging Biological Research Fields
While 6-ROX-SE is well-established for applications like automated DNA sequencing and oligonucleotide labeling, its favorable photophysical properties make it suitable for more advanced and emerging research areas. thermofisher.com The high fluorescence quantum yield and resistance to photobleaching of the X-rhodamine scaffold are particularly advantageous. nih.gov
Emerging applications include single-molecule detection, where the brightness of the dye is critical for visualizing individual molecules. nih.gov There is also significant potential in the creation of targeted small-molecule conjugates for advanced medical imaging in living cells and even whole animals. acs.orgnih.gov By attaching 6-ROX to a molecule that specifically binds to a cellular target, researchers can visualize and track specific biological processes with high precision. Furthermore, the development of ratiometric fluorescent probes based on modified rhodamine skeletons is an active area of research, which could allow for more quantitative measurements within cells by mitigating variables like probe concentration. nih.gov
Computational and Theoretical Approaches to Optimize Probe Design for Specific Research Needs
Computational and theoretical chemistry are becoming indispensable tools for the rational design of new fluorescent probes with tailored properties. nih.gov Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to model the electronic structure and predict the photophysical properties of dyes like 6-ROX-SE. nih.govmdpi.com
These computational approaches allow researchers to understand the relationship between a dye's chemical structure and its performance, including its absorption and emission wavelengths, brightness, and stability. mdpi.comacs.org For instance, studies have identified specific functionals, such as CAM-B3LYP, as being particularly effective for accurately predicting the spectral properties of rhodamine dyes. mdpi.com This predictive power enables the in silico design and screening of novel rhodamine derivatives before undertaking complex and costly synthesis. nih.govmdpi.com The goal is to create optimized probes for specific needs, such as fluorophores with near-infrared (NIR) emission for deep-tissue imaging or probes with enhanced selectivity for specific biomolecules. mdpi.comspringernature.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the spectral properties of 6-ROX SE, and how do they influence experimental design?
- Answer : 6-ROX SE exhibits excitation/emission maxima at 578/604 nm (in aqueous buffers) or 587/607 nm (in organic solvents) , with a molar extinction coefficient of 82,000 M⁻¹cm⁻¹ and quantum yield of 0.168 . These properties make it suitable for fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) paired with Cy5 or Alexa Fluor 647. For quantitative applications, validate spectral profiles under specific solvent conditions (e.g., pH, ionic strength) to minimize discrepancies .
Q. How should 6-ROX SE be conjugated to amine-containing biomolecules (e.g., proteins, oligonucleotides)?
- Methodological Protocol :
Buffer : Use pH 8.3–9.0 carbonate/bicarbonate buffer to maximize amine reactivity .
Molar Ratio : Optimize dye-to-biomolecule ratios (e.g., 5:1 to 20:1) to balance labeling efficiency and steric hindrance .
Reaction Time : Incubate for 1–2 hours at 4°C to reduce hydrolysis of the NHS ester .
Purification : Remove unreacted dye via size-exclusion chromatography or dialysis .
Q. What are the storage and handling requirements for 6-ROX SE?
- Guidelines :
- Store lyophilized powder at –20°C in anhydrous, dark conditions to prevent hydrolysis and photodegradation .
- Reconstitute in anhydrous DMSO or DMF immediately before use; avoid freeze-thaw cycles .
- Monitor purity via HPLC (≥95% by absorbance at 578 nm) to ensure batch consistency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data for 6-ROX SE?
- Analysis : Spectral shifts (e.g., emission at 604 nm vs. 607 nm) arise from solvent polarity, pH, and instrument calibration . To standardize
Use reference dyes (e.g., Texas Red) for instrument calibration .
Report solvent composition and temperature in methods.
Validate emission profiles using fluorometer settings matched to literature conditions .
Q. How does isomer purity (single vs. mixed isomers) affect experimental outcomes?
- Impact : Single-isomer 6-ROX SE (CAS 216699-36-4) ensures consistent labeling efficiency and fluorescence intensity, whereas mixed isomers (e.g., 5- and 6- positional variants) introduce variability in conjugation kinetics and spectral overlap . For quantitative assays (e.g., qPCR probes), use ≥98% pure single-isomer batches .
Q. What strategies optimize 6-ROX SE labeling in complex biological systems (e.g., live cells)?
- Optimization Framework :
Competing Amines : Pre-block free amines in buffers (e.g., Tris) with inert reagents like glycine .
Membrane Permeability : Use cell-penetrating peptides or electroporation to enhance intracellular delivery .
Quenching Controls : Include unlabeled controls to distinguish specific vs. nonspecific binding .
Q. How does 6-ROX SE compare to alternative dyes (e.g., Texas Red, Alexa Fluor 568) in multicolor imaging?
- Comparative Analysis :
| Dye | λex (nm) | λem (nm) | Brightness (ε × Φ) | Photostability |
|---|---|---|---|---|
| 6-ROX SE | 578 | 604 | 13,776 | Moderate |
| Texas Red | 589 | 615 | 14,000 | High |
| Alexa Fluor 568 | 578 | 603 | 20,000 | High |
- Application-Specific Selection : Use 6-ROX SE for cost-sensitive studies; choose Alexa Fluor 568 for prolonged imaging sessions requiring photostability .
Data Contradiction and Reproducibility
Q. Why do some studies report poor labeling efficiency with 6-ROX SE?
- Troubleshooting : Common issues include:
- Hydrolysis : NHS ester degradation due to moisture exposure during storage .
- pH Mismatch : Suboptimal reaction pH (<8.0) reduces amine reactivity .
- Aggregation : High dye concentrations (>1 mM) in DMSO cause precipitation; dilute to ≤100 µM before use .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
